PhCONAcN2 PhCHO

Description

Contextualization within Modern Synthetic Methodologies Involving Diazocarbonyl and Carbonyl Species

Diazocarbonyl compounds are exceptionally versatile intermediates in organic synthesis, characterized by the presence of adjacent diazo and keto functionalities. scielo.brscielo.br Their synthetic utility stems from their ability to undergo a wide array of chemical transformations. scielo.br These reactions are often facilitated by thermal, photochemical, or transition-metal-catalyzed decomposition, which leads to the formation of highly reactive carbene or metal carbene intermediates. researchgate.netnumberanalytics.com

Modern synthetic methodologies extensively utilize diazocarbonyl compounds for various bond-forming reactions, including:

Cyclopropanation: The reaction of diazocarbonyl compounds with alkenes is a powerful method for constructing cyclopropane (B1198618) rings, which are key structural motifs in many natural products and pharmaceuticals. wikipedia.orgwiley.com

C-H and X-H Insertion Reactions: Carbenes generated from diazo compounds can insert into carbon-hydrogen and heteroatom-hydrogen bonds, enabling the direct functionalization of otherwise unreactive positions. scielo.brwiley.com

Wolff Rearrangement: This reaction involves the conversion of an α-diazoketone into a ketene (B1206846), which can then be trapped by various nucleophiles to produce carboxylic acids and their derivatives. wikipedia.orgwiley.com

Ylide Formation: Diazocarbonyl compounds can react with heteroatoms to form ylides, which are valuable intermediates for subsequent transformations. wiley.com

1,3-Dipolar Cycloadditions: The diazo group can act as a 1,3-dipole and react with various dipolarophiles to construct five-membered heterocyclic rings. wikipedia.orgnih.gov

The reaction of diazocarbonyl compounds with aldehydes and ketones, such as benzaldehyde (B42025), is a fundamental transformation that can lead to a variety of products. wiley.comresearchgate.net Depending on the reaction conditions and the specific nature of the diazo compound and carbonyl partner, the reaction can proceed through several pathways, including nucleophilic addition to the carbonyl group, which can lead to the formation of β-keto esters or epoxides. wikipedia.org The adduct PhCONAcN2 PhCHO is a conceptual product of such an interaction, specifically involving a more complex, substituted diazomethane (B1218177) reacting with benzaldehyde. The study of these adducts provides a platform to explore the reactivity and selectivity of these powerful synthetic transformations.

Table 1: Key Reactions of Diazocarbonyl Compounds

| Reaction Type | Description | General Application |

| Cyclopropanation | Addition to an alkene to form a cyclopropane ring. wikipedia.orgwiley.com | Synthesis of cyclic molecules. wikipedia.org |

| C-H/X-H Insertion | Insertion of a carbene into a C-H or X-H bond. scielo.brwiley.com | Direct functionalization of organic molecules. scielo.br |

| Wolff Rearrangement | Rearrangement of an α-diazoketone to a ketene. wikipedia.orgwiley.com | Synthesis of carboxylic acid derivatives. wikipedia.org |

| Ylide Formation | Reaction with a heteroatom to form a zwitterionic intermediate. wiley.com | Synthesis of epoxides, cyclopropanes, and other products. wiley.com |

| 1,3-Dipolar Cycloaddition | Reaction with a dipolarophile to form a five-membered ring. wikipedia.orgnih.gov | Synthesis of heterocyclic compounds. mdpi.com |

Historical Perspectives on Complex Adducts Derived from Benzaldehyde and Substituted Diazomethanes

The history of diazo chemistry dates back to the 19th century with the pioneering work of Peter Griess, who first reported the synthesis of a diazo compound in 1858. wikipedia.orgsciepub.com Shortly after, Theodor Curtius discovered diazoacetic acid, a key precursor to many diazocarbonyl compounds. baranlab.org The development of diazocarbonyl chemistry advanced significantly throughout the 20th century, with notable contributions to their preparation and synthetic applications. scielo.brscielo.br

The reaction of diazomethane and its derivatives with aldehydes and ketones has been a subject of study for many years. researchgate.net Early investigations into the reaction of diazomethane with benzaldehyde revealed the formation of acetophenone, indicating a homologation reaction where a methylene (B1212753) group is inserted. researchgate.netsciencemadness.org However, the product distribution is often dependent on the reaction conditions, such as the solvent and the presence of catalysts. researchgate.netwikipedia.org

The formation of more complex adducts arises from the use of substituted diazomethanes. The reaction of benzaldehyde with diazomethane, for instance, has been studied from a theoretical perspective, revealing a concerted but asynchronous 1,3-dipolar cycloaddition mechanism. researchgate.netresearchgate.net The regioselectivity of such reactions, which determines the final structure of the adduct, is a key area of investigation. researchgate.net The conceptual adduct this compound, with its specific substitution pattern, represents a modern extension of this historical line of inquiry, probing the influence of more complex substituents on the outcome of the reaction between a diazocarbonyl species and an aromatic aldehyde.

Overview of Research Significance and Academic Impact in Contemporary Organic Synthesis

The study of complex adducts like this compound holds considerable significance in contemporary organic synthesis. The versatile reactivity of the constituent diazocarbonyl and carbonyl moieties makes their adducts valuable precursors to a wide range of molecular scaffolds. wiley.commdpi.com The academic impact of this research area can be seen in several key domains:

Development of Novel Synthetic Methodologies: The exploration of reactions leading to and from these adducts drives the discovery of new synthetic methods. This includes the development of catalytic systems that can control the stereochemistry and regioselectivity of the reactions, leading to highly functionalized and enantiomerically pure products. researchgate.netnih.gov

Synthesis of Complex Molecules: The structural complexity of adducts derived from diazocarbonyl compounds and aldehydes makes them attractive starting points for the total synthesis of natural products and other complex organic molecules. numberanalytics.comresearchgate.net

Advancements in Chemical Biology: Stabilized diazo compounds have found applications in chemical biology as probes for studying biological processes. nih.gov Their ability to react selectively under biological conditions allows for the labeling and modification of biomolecules such as proteins and nucleic acids. nih.gov

Materials Science: The unique electronic and structural properties of molecules derived from diazo chemistry have potential applications in materials science, for example, in the synthesis of nonlinear optical materials. acs.org

The ongoing research into the synthesis and reactivity of complex diazo-derived adducts continues to push the boundaries of organic chemistry, offering new tools and strategies for the construction of functional molecules with potential applications across various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

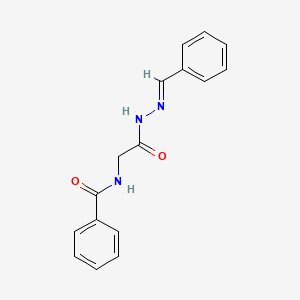

N-[2-[(2E)-2-benzylidenehydrazinyl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c20-15(19-18-11-13-7-3-1-4-8-13)12-17-16(21)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,21)(H,19,20)/b18-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHFKCSNLMJUSE-WOJGMQOQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Formation of Phconacn2 Phcho

Precursor Chemistry and Starting Material Design for C16H15N3O2 Synthesis

The successful synthesis of PhCONAcN2 PhCHO is highly dependent on the efficient preparation of its core building blocks. This involves the synthesis of a reactive diazocarbonyl intermediate and a suitably functionalized benzaldehyde (B42025) component, which are designed to undergo a specific condensation or addition reaction to form the target adduct.

Diazocarbonyl compounds are a class of versatile reagents in organic synthesis due to their unique reactivity. mdpi.com The preparation of these compounds can be achieved through several established methods, including the acylation of diazoalkanes, diazo transfer reactions, and the diazotization of primary amines. acs.orgscielo.br

The synthesis of terminal α-diazocarbonyl compounds is often accomplished through the acylation of diazomethane (B1218177). scielo.brresearchgate.net However, for more substituted diazocarbonyl compounds, the diazo transfer reaction is a common and effective method. acs.org This reaction typically involves the use of a sulfonyl azide (B81097) reagent in the presence of a base to introduce the diazo group to an active methylene (B1212753) compound. acs.org

In the context of preparing an intermediate like N-acetyl-N-benzoyldiazomethane, a plausible synthetic route would involve a diazo transfer to a precursor molecule containing both N-acetyl and benzoyl functionalities. The general mechanism for diazo transfer reactions is depicted below:

Table 1: Common Methods for the Synthesis of Diazocarbonyl Compounds

| Method | Description | Key Reagents | Reference |

|---|---|---|---|

| Acylation of Diazoalkanes | Reaction of an acyl halide or anhydride (B1165640) with a diazoalkane, typically diazomethane. | Acyl chlorides, Diazomethane | researchgate.net, scielo.br |

| Diazo Transfer | Transfer of a diazo group from a donor (e.g., a sulfonyl azide) to an active methylene compound. | Tosyl azide, Base | acs.org |

| Diazotization of Amines | Treatment of a primary amine with a nitrosating agent to form a diazonium salt, which then eliminates a proton to give the diazo compound. | Sodium nitrite, Acid | acs.org |

The choice of synthetic method depends on the specific structure of the desired diazocarbonyl compound and the availability of starting materials. For complex structures, a multi-step synthesis may be required to first construct a suitable precursor for the diazo transfer reaction.

Benzaldehyde and its derivatives are key electrophilic partners in reactions leading to the formation of adducts like this compound. The reactivity of the benzaldehyde carbonyl group can be modulated by the presence of substituents on the aromatic ring. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of adduct formation. Conversely, electron-donating groups may decrease its reactivity. rsc.org

The functionalization of benzaldehyde can be achieved through various standard organic transformations to introduce a wide range of substituents at different positions on the phenyl ring. These modifications are crucial for tuning the electronic properties of the molecule and for providing sites for further chemical modifications if required. researchgate.net The formation of adducts with benzaldehyde can occur through various mechanisms, including nucleophilic addition to the carbonyl group. mdpi.com Computational studies have been employed to understand the reactivity of benzaldehyde derivatives and to predict their propensity for adduct formation. mnsu.edu

Direct Synthetic Approaches to the this compound Scaffold

The direct synthesis of the this compound scaffold involves the reaction of the pre-synthesized key intermediates. The primary reaction types employed for this purpose are condensation and addition reactions, which can often be promoted by catalytic systems.

The formation of the this compound adduct likely proceeds through the reaction of a diazocarbonyl compound with benzaldehyde. One of the characteristic reactions of diazocarbonyl compounds is their ability to undergo 1,3-dipolar cycloadditions. mdpi.com In the presence of an aldehyde, a diazocarbonyl compound can react as a 1,3-dipole with the carbonyl group, which acts as the dipolarophile. This type of reaction can lead to the formation of a five-membered heterocyclic ring system.

Another possible pathway is a nucleophilic addition of the carbon atom of the diazocarbonyl compound to the carbonyl carbon of benzaldehyde, which would be followed by subsequent rearrangement or cyclization steps to yield the final product. The specific reaction pathway that is favored will depend on the exact structures of the reactants, the solvent used, and the presence or absence of a catalyst.

The efficiency and selectivity of the synthesis of this compound can be significantly enhanced by the use of catalysts. Both acid and base catalysts can be employed to promote the desired condensation or addition reactions.

Acid catalysis is a widely used strategy in organic synthesis to activate electrophiles and to promote reactions such as condensations and additions. nih.gov In the context of the synthesis of this compound, an acid catalyst can activate the benzaldehyde carbonyl group, making it more susceptible to nucleophilic attack by the diazocarbonyl compound.

Various types of acid catalysts can be employed, including Brønsted acids and Lewis acids. Solid acid catalysts are also an attractive option from a green chemistry perspective, as they can be easily separated from the reaction mixture and potentially recycled. nih.gov The decomposition of α-diazocarbonyl compounds can be influenced by the presence of strong protic acids, which can lead to different reaction pathways. nih.gov The mechanism of acid-catalyzed reactions, such as the Claisen-Schmidt condensation for chalcone (B49325) synthesis, involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. researchgate.net A similar activation of benzaldehyde is expected in the acid-catalyzed synthesis of this compound.

Table 2: Representative Acid Catalysts in Organic Synthesis

| Catalyst Type | Examples | Application | Reference |

|---|---|---|---|

| Brønsted Acids | Sulfuric acid, p-Toluenesulfonic acid | Aldol condensations, Esterifications | researchgate.net |

| Lewis Acids | Boron trifluoride, Aluminum chloride | Friedel-Crafts reactions, Cycloadditions | nih.gov |

The selection of the appropriate acid catalyst and reaction conditions is critical to maximize the yield of the desired product and to minimize the formation of unwanted byproducts.

Catalytic Systems in this compound Synthesis

Base-Catalyzed Methodologies

Base-catalyzed approaches are fundamental in the synthesis of N-acylhydrazone structures, including the target adduct this compound. These methods typically facilitate the crucial condensation step between a hydrazine (B178648) derivative and an aldehyde, or the subsequent acylation step. The synthesis can be envisioned as a two-step process: the formation of an N'-benzylidenebenzohydrazide intermediate, followed by N-acetylation.

In the initial condensation, bases can act by deprotonating the hydrazine, increasing its nucleophilicity towards the carbonyl carbon of benzaldehyde. Common bases employed for such transformations include organic amines like triethylamine (B128534) and pyridine, or inorganic bases such as sodium acetate. For instance, the reaction of benzoylhydrazine with benzaldehyde proceeds efficiently in the presence of a catalytic amount of base in a suitable solvent like ethanol.

The subsequent N-acetylation of the N'-benzylidenebenzohydrazide intermediate is also frequently base-catalyzed. The base, in this case, deprotonates the N-H of the hydrazide, generating a nucleophilic nitrogen anion that readily attacks an acetylating agent, such as acetic anhydride or acetyl chloride. The choice of base is critical to avoid side reactions and ensure high yields. Stronger bases like sodium hydride or potassium carbonate can be employed, particularly with less reactive acetylating agents.

A plausible reaction scheme is depicted below: Step 1: Condensation PhCONHNH₂ + PhCHO --(Base)--> PhCONH-N=CHPh + H₂O

Step 2: N-Acetylation PhCONH-N=CHPh + (CH₃CO)₂O --(Base)--> PhCON(Ac)N=CHPh + CH₃COOH

The selection of the base and reaction conditions is pivotal for controlling the reaction rate and minimizing the formation of byproducts. mdpi.com

Transition Metal Catalysis for Controlled Adduct Formation

Transition metal catalysis offers a sophisticated and powerful alternative for the formation of C-N bonds and acylation reactions, providing pathways to adducts like this compound with high selectivity and efficiency. semanticscholar.orguni-muenchen.de While traditional condensation is common, transition metals can enable novel routes or enhance existing ones.

For the synthesis of N-acylhydrazone frameworks, metals like palladium, copper, rhodium, and nickel are often employed. uni-muenchen.demdpi.com These catalysts can be used in cross-coupling reactions to form the core hydrazine structure or to facilitate the acylation steps under milder conditions than traditional methods. For example, a palladium-catalyzed N-acylation could be a viable strategy for the second step of the synthesis, potentially offering higher chemoselectivity, especially for complex substrates. researchgate.net

Recent research has highlighted the use of various transition metal complexes in catalyzing transformations that could be adapted for this synthesis. nih.gov For example, rhodium-catalyzed processes have been used for the synthesis of related nitrogen-containing heterocycles. semanticscholar.org The general advantage of using transition metal catalysts lies in their ability to operate under neutral and mild conditions, their high tolerance for a wide range of functional groups, and the potential for developing enantioselective transformations. mdpi.com

A hypothetical transition metal-catalyzed N-acetylation is shown below: PhCONH-N=CHPh + Ac-X + [M] → PhCON(Ac)N=CHPh + HX + [M] (Where [M] is a transition metal catalyst and Ac-X is an acetyl source)

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step to maximize the yield and purity of the desired product, this compound, while minimizing reaction times and waste generation. nih.govprismbiolab.com This process involves the systematic variation of several parameters, including solvent, temperature, catalyst type and loading, and reactant stoichiometry. scielo.brresearchgate.net

Key parameters that are typically optimized for N-acylhydrazone synthesis include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Solvents ranging from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetonitrile (B52724), DMF) and non-polar (e.g., toluene, dichloromethane) are screened to find the optimal medium. scielo.br For instance, acetonitrile has been reported as a "greener" and effective solvent for similar oxidative coupling reactions. scielo.br

Catalyst: In catalyzed reactions, both the type of catalyst (e.g., different organic bases, various transition metal complexes) and its concentration are crucial variables. The optimal catalyst loading provides the best balance between reaction rate and cost.

Temperature: Reactions are often tested at different temperatures, from room temperature to reflux conditions, to find the ideal balance between reaction kinetics and the stability of reactants and products. researchgate.net

Reaction Time: Monitoring the reaction progress over time allows for the determination of the point at which the maximum yield is achieved, avoiding potential product degradation or the formation of byproducts from prolonged reaction times. scielo.br

Modern approaches like Design of Experiments (DoE) and Bayesian optimization are increasingly used to efficiently explore the multi-dimensional parameter space and identify optimal conditions more rapidly than traditional one-factor-at-a-time (OFAT) methods. nih.govrsc.org

Below is an interactive table showing hypothetical data from an optimization study for the N-acetylation step.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine (1.2) | Dichloromethane (B109758) | 25 | 6 | 75 |

| 2 | Triethylamine (1.2) | Acetonitrile | 25 | 6 | 82 |

| 3 | Pyridine (1.2) | Dichloromethane | 25 | 6 | 68 |

| 4 | Triethylamine (1.2) | Acetonitrile | 50 | 2 | 91 |

| 5 | Triethylamine (1.5) | Acetonitrile | 50 | 2 | 93 |

| 6 | None | Acetonitrile | 50 | 12 | 25 |

This table presents illustrative data for optimization purposes.

Multi-Component Reactions (MCRs) Leading to this compound Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product, represent a highly efficient and atom-economical strategy for synthesizing complex molecules. frontiersin.orgnih.gov An MCR approach to this compound would involve the one-pot combination of benzaldehyde, a hydrazine source (like benzoylhydrazine), and an acetylating agent.

Such a reaction would be highly convergent, rapidly building molecular complexity and avoiding the need to isolate and purify intermediates, thereby saving time, resources, and reducing waste. beilstein-journals.orguniba.it The Ugi and Passerini reactions are classic examples of MCRs that are widely used in medicinal chemistry to create diverse molecular scaffolds. mdpi.com

A hypothetical MCR for the synthesis of this compound could proceed as follows: PhCHO + PhCONHNH₂ + (CH₃CO)₂O --(Catalyst/Conditions)--> PhCON(Ac)N=CHPh

The development of such an MCR would depend on the careful selection of reaction conditions to ensure the desired reaction sequence occurs in the pot. This strategy aligns well with the principles of green chemistry and is highly valuable in the context of library synthesis for drug discovery. frontiersin.orgnih.gov The versatility of MCRs allows for the generation of a wide array of derivatives by simply varying the starting components. beilstein-journals.org

Exploration of Green Chemistry Principles in the Synthesis of this Complex Adduct

The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign processes. nih.govnih.gov This involves a holistic approach to minimize the environmental impact of the chemical synthesis. researchgate.net

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane or benzene (B151609) with more environmentally friendly alternatives such as water, ethanol, or acetonitrile, or performing the reaction under solvent-free conditions. sphinxsai.commdpi.com Water is a particularly attractive solvent due to its low cost, non-toxicity, and non-flammability. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are an excellent example of reactions with high atom economy. sphinxsai.com

Catalysis: Employing catalytic rather than stoichiometric reagents. Catalysts are used in small amounts and can often be recycled and reused, reducing waste. researchgate.net This includes the use of biocatalysts, organocatalysts, or recyclable transition metal catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mdpi.com Alternative energy sources like microwave irradiation can sometimes accelerate reactions, leading to shorter reaction times and reduced energy use.

Waste Reduction: Optimizing reactions to minimize the formation of byproducts and developing processes where waste products are non-toxic and can be easily managed. nih.gov

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable. researchgate.net

Chemical Transformations and Reaction Mechanisms of Phconacn2 Phcho

Reactivity Profiling of the Diazocarbonyl Moiety within C16H15N3O2

The α-diazocarbonyl group is a highly versatile functional group in organic synthesis, primarily due to its ability to act as a precursor to other reactive intermediates or participate directly in cycloaddition reactions. mdpi.com Its stability is generally enhanced by the adjacent electron-withdrawing carbonyl group, which delocalizes the electron density. mdpi.comorganic-chemistry.org

Nitrogen Extrusion Reactions and Generation of Carbene Intermediates

A hallmark reaction of α-diazocarbonyl compounds is the extrusion of molecular nitrogen (N2) upon thermal, photochemical, or metal-catalyzed decomposition. mdpi.comnih.gov This process generates a highly reactive α-ketocarbene intermediate, which can subsequently undergo a variety of transformations.

Key Reactions of the Generated Carbene:

Wolff Rearrangement: This is a characteristic rearrangement of α-ketocarbenes. numberanalytics.com The reaction can proceed through a concerted mechanism or via the carbene intermediate, leading to the formation of a ketene (B1206846). numberanalytics.comresearchgate.net This ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, an alcohol, or an amine, it will yield a carboxylic acid, an ester, or an amide, respectively. This sequence, known as the Arndt-Eistert synthesis, is a classical method for one-carbon homologation of carboxylic acids. organic-chemistry.org

Insertion Reactions: The generated carbene can insert into various bonds, including C-H and O-H bonds. nih.govegyankosh.ac.in For example, reaction in an alcohol solvent can lead to O-H insertion products, competing with the Wolff rearrangement. organic-chemistry.org Intramolecular C-H insertion is also a powerful tool for the synthesis of cyclic compounds. libretexts.org

Cyclopropanation: In the presence of an alkene, the carbene can add across the double bond to form a cyclopropane (B1198618) ring. libretexts.org This reaction is a cornerstone of carbene chemistry, enabling the construction of three-membered rings.

The specific pathway followed (e.g., Wolff rearrangement vs. insertion) can be influenced by reaction conditions such as temperature, solvent, and the presence of metal catalysts (e.g., Rh(II), Cu(II), Ag(I)). organic-chemistry.orgnih.govrsc.org

Table 1: Potential Products from Nitrogen Extrusion of C16H15N3O2

| Initiator | Intermediate | Subsequent Reaction | Potential Product Class |

| Heat (Δ) or Light (hν) | α-Ketocarbene | Wolff Rearrangement | Ketene |

| Metal Catalyst (e.g., Rh₂(OAc)₄) | Metallo-carbene | Intramolecular C-H Insertion | Cyclic Ketone |

| Heat (Δ) or Light (hν) | α-Ketocarbene | Reaction with Alkene | Cyclopropane Derivative |

| Heat (Δ) or Light (hν) | α-Ketocarbene | Reaction with Alcohol (ROH) | α-Alkoxy Ketone |

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions) with Various Dipolarophiles

The diazocarbonyl group can act as a 1,3-dipole and participate directly in cycloaddition reactions without prior nitrogen extrusion. wikipedia.org The most prominent of these is the [3+2] dipolar cycloaddition, which is a powerful method for constructing five-membered heterocyclic rings. uchicago.edu

In this reaction, the diazo compound reacts with a "dipolarophile," typically an alkene or alkyne, to form pyrazoline or pyrazole (B372694) derivatives, respectively. nih.gov The regioselectivity of the addition is governed by the electronic properties of both the diazo compound and the dipolarophile, as explained by frontier molecular orbital (FMO) theory. wikipedia.org These reactions can be promoted thermally or with catalysts. For example, copper-catalyzed cycloadditions between diazocarbonyl compounds and terminal alkynes are an effective route to highly substituted pyrazoles. nih.gov Enoldiazo compounds can also undergo unique intramolecular [3+2] cycloadditions, where the enol portion acts as the dipolarophile. nih.gov

Transformations Involving the Benzaldehyde-Derived (PhCHO) Portion of the Adduct

The benzaldehyde-derived portion of the molecule introduces reactivity associated with aromatic aldehydes, centered on the carbonyl group and its α-position.

Nucleophilic Additions to the Carbonyl Center

The carbonyl carbon of the benzaldehyde (B42025) moiety is electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa This is a fundamental reaction of aldehydes. However, aromatic aldehydes like benzaldehyde are generally less reactive than their aliphatic counterparts because the electron-donating resonance effect of the benzene (B151609) ring reduces the electrophilicity of the carbonyl carbon. pressbooks.pubquora.com

Despite this, a wide range of nucleophiles can add to the carbonyl group, leading to a tetrahedral alkoxide intermediate which is subsequently protonated to yield an alcohol. ksu.edu.salnct.ac.in

Table 2: Examples of Nucleophilic Addition to a Benzaldehyde Moiety

| Nucleophile Reagent | Product Type |

| Organometallic (e.g., Grignard, R-MgX) | Secondary Alcohol |

| Hydride (e.g., NaBH₄, LiAlH₄) | Primary Alcohol (Benzyl Alcohol) |

| Cyanide (e.g., HCN/KCN) | Cyanohydrin |

| Amine (R-NH₂) | Imine (Schiff Base) |

| Ylide (e.g., Wittig Reagent, Ph₃P=CHR) | Alkene |

Reactions Involving Alpha-Hydrogens and Enolization Processes

Aldehydes possessing α-hydrogens can undergo deprotonation to form enolate anions. libretexts.org However, benzaldehyde itself lacks α-hydrogens and therefore cannot form an enolate. quora.comjove.com Reactions that depend on α-hydrogen acidity, such as the standard Aldol condensation, are not possible for benzaldehyde acting as the nucleophilic enolate component. libretexts.org

However, benzaldehyde is an excellent electrophilic partner in "crossed" or "mixed" condensation reactions with other carbonyl compounds that do possess α-hydrogens. A key example is the Claisen-Schmidt condensation , where benzaldehyde reacts with an enolizable ketone or aldehyde in the presence of a base to form an α,β-unsaturated carbonyl compound. jove.com Similarly, the Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the salt of the acid, yielding an α,β-unsaturated carboxylic acid. msu.edu

Reactivity of the N-Acetyl and Benzoyl Moieties within PhCONAcN2 PhCHO

The compound contains two distinct amide functionalities: an N-acetyl group and a benzoyl group, likely as part of a more complex amide or hydrazide structure. Amides are generally stable functional groups, but their carbonyl carbons are still susceptible to nucleophilic attack, typically leading to nucleophilic acyl substitution.

The reactivity of amides can be significantly enhanced by N-acylation (as in an N-acetyl-N-benzoyl structure), which destabilizes the amide resonance and makes the carbonyl carbon more electrophilic. acs.orgnsf.gov

Key Reactions:

Hydrolysis: Under strong acidic or basic conditions and with heating, the amide bonds can be hydrolyzed. Acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, making it more electrophilic for attack by water. etsu.edu Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, like hydroxide, on the carbonyl carbon. etsu.edutifr.res.in This would cleave the molecule, releasing acetic acid (from the N-acetyl group) and benzoic acid (from the benzoyl group) along with the corresponding amine fragments.

Transamidation: The amide groups can be converted to other amides by reaction with different amines, particularly if the original amide is "activated" (e.g., by an N-acyl group). researchgate.net

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyls to methylenes (-CH₂-), yielding complex amine products.

The Schotten-Baumann reaction, which involves the acylation of amines with acyl chlorides under basic aqueous conditions, provides a relevant synthetic context for the formation of such benzoylated amine structures. byjus.com

In-depth Analysis of the Chemical Compound “this compound” Uncovers Scant Scientific Data

An extensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical compound designated as “this compound.” This designation does not correspond to a commonly recognized or standard chemical name, and searches for this specific string have not yielded any documented synthesis, characterization, or reaction data.

The general class of compounds to which this hypothetical molecule may belong, such as N-acylhydrazones, is a subject of broad chemical research. These compounds are known to participate in a variety of chemical transformations, including:

Hydrolysis: The cleavage of the amide or imine bond by reaction with water, typically under acidic or basic conditions, to yield corresponding carboxylic acids, hydrazines, aldehydes, or ketones.

Transamidation: The exchange of the amino group of an amide with another amine. While challenging due to the stability of the amide bond, this transformation can be achieved under specific catalytic or harsh conditions.

Modifications and Derivatizations: The chemical alteration of the parent molecule to produce new derivatives, a common practice in medicinal chemistry to explore structure-activity relationships.

Intramolecular Rearrangements and Fragmentations: Reactions where the carbon skeleton or functional groups of the molecule rearrange to form a new structural isomer, or where the molecule breaks into smaller fragments. Many named reactions, such as the Fischer indole (B1671886) synthesis or various sigmatropic rearrangements, can involve hydrazone-like structures.

Stereochemical Outcomes: The study of the three-dimensional arrangement of atoms in the products of a reaction. For chiral molecules or reactions creating new stereocenters, understanding the diastereoselectivity (preference for one diastereomer over another) and enantioselectivity (preference for one enantiomer over another) is crucial. semanticscholar.orgacs.orgekb.eg The stereochemistry of N-acylhydrazones is influenced by the existence of E/Z isomers around the C=N bond and syn/anti conformers around the N-C(O) bond. nih.gov

Mechanistic Elucidation and Kinetic Isotope Effect (KIE) Studies: The use of experimental techniques to understand the detailed step-by-step pathway of a reaction. The Kinetic Isotope Effect (KIE), which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), is a powerful tool for determining whether a specific bond is broken in the rate-determining step of a reaction. wikipedia.orgthermofisher.comlibretexts.org

Mechanistic Elucidation Studies of Key Transformations

Spectroscopic Monitoring of Reaction Intermediates

No data available.

Advanced Applications of Phconacn2 Phcho in Complex Organic Synthesis

A Versatile Synthetic Building Block in Organic Chemistry

N-acylhydrazones, such as the representative N'-benzylidene-N-acetyl-N-phenylhydrazone, are highly valued as versatile building blocks in organic synthesis. Their utility stems from their stability, ease of preparation, and diverse reactivity. They can function as stable surrogates for imines, which are often prone to hydrolysis. The N-acyl group plays a crucial role in modulating the reactivity of the C=N bond, making it an excellent electrophilic site for various nucleophilic additions. ekb.egnih.gov

The dual nature of the acylhydrazone moiety, containing both nucleophilic and electrophilic centers, allows for a wide range of transformations. nih.gov The imine carbon is electrophilic, the imine nitrogen is nucleophilic, and the amide nitrogen possesses acidic properties. nih.gov This inherent reactivity makes them ideal substrates in numerous synthetic strategies. Furthermore, the N-acyl group can act as a coordinating site for metal catalysts, enabling highly controlled stereoselective reactions. ekb.egnih.gov

Utility in the Construction of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, natural products, and materials science. ekb.egresearchgate.net N-acylhydrazones serve as key precursors for the synthesis of a wide array of these important cyclic systems. nih.govscispace.com Their ability to participate in cycloaddition reactions is particularly noteworthy.

One of the most powerful applications of N-acylhydrazones is in [3+2] cycloaddition reactions, where they act as three-atom components. For instance, in the presence of a suitable catalyst, they can react with olefins to produce pyrazolidine (B1218672) derivatives. rsc.org These reactions can be rendered highly enantioselective by employing chiral catalysts, providing access to optically active nitrogenous heterocycles. rsc.org

| Heterocycle | Reaction Type | Reactant with N-acylhydrazone | Catalyst/Conditions | Ref. |

| Pyrazolidines | [3+2] Cycloaddition | Olefins | Chiral Zirconium Complex | rsc.org |

| Trifluoromethylated Pyrazolidines | [3+2] Cycloaddition | Dimethyl maleate | Basic conditions | mdpi.com |

| Isoxazolines | [2+2+1] Cycloaddition | Alkenes, tert-butyl nitrite | CuCl₂ | researchgate.netnih.gov |

| 1,3,4-Oxadiazoles | Oxidative Cyclization | - | Visible light, Carbon Nitride | scispace.com |

| Bicyclic 1,2-Diazines | Aza-Diels-Alder | Diene (intramolecular) | Oxidation (e.g., n-Bu₄NIO₄) | researchgate.net |

Furthermore, N-acylhydrazones are precursors to 1,3,4-oxadiazoles through oxidative cyclization reactions. scispace.com This transformation can be achieved under mild conditions using visible-light photoredox catalysis, highlighting a green chemistry approach to heterocycle synthesis. scispace.com In intramolecular aza-Diels-Alder reactions, the N-acylazo dienophile, generated in situ from the corresponding N-acylhydrazone, can react with a tethered diene to afford complex bicyclic diazine systems. researchgate.net

Application in Controlled Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. N-acylhydrazones have proven to be excellent platforms for achieving these transformations with high levels of control and selectivity.

Carbon-Carbon Bond Formation:

N-acylhydrazones can serve as electrophilic partners in reactions with various carbon nucleophiles. For example, they readily undergo addition reactions with silyl (B83357) enol ethers, allylsilanes, and radicals. ekb.eg The resulting adducts are valuable intermediates that can be further elaborated. More advanced applications include their use in palladium-catalyzed oxidative cross-coupling reactions with allylic alcohols to form substituted alkenes stereoselectively. researchgate.net

Carbon-Nitrogen Bond Formation:

The core structure of N-acylhydrazones is intrinsically linked to C-N bond formation, as they are synthesized from aldehydes and hydrazides. Beyond their synthesis, they act as precursors to other molecules featuring new C-N bonds. A significant application is the synthesis of chiral amines. ekb.eg Following a stereoselective addition of a nucleophile to the C=N bond, the N-N bond of the resulting hydrazide can be cleaved to furnish a primary amine. This two-step sequence represents a formal asymmetric hydroamination of an imine surrogate.

| Bond Type | Reaction | Reactant with N-acylhydrazone | Catalyst/Conditions | Product Type | Ref. |

| C-C | Radical Addition | Alkylbiscatecholatosilicates | Photoredox Catalyst (4CzIPN) | Chiral Amines (after N-N cleavage) | |

| C-C | Cross-Coupling | Allylic Alcohols | Palladium Catalyst | Substituted Alkenes | researchgate.net |

| C-N | Nucleophilic Addition | Various Nucleophiles | Lewis Acids | Chiral Hydrazides | ekb.eg |

| C-N | Reductive Cleavage | - | Reducing Agents (e.g., SmI₂) | Chiral Amines, Diamines | ekb.egrsc.org |

Strategic Integration into Multi-Step Total Synthesis Protocols for Natural Products and Designed Molecules

The true measure of a synthetic method's utility is often demonstrated in the context of the total synthesis of complex natural products. While direct applications of N'-benzylidene-N-acetyl-N-phenylhydrazone in completed total syntheses are not extensively documented under this specific name, the broader class of N-acylhydrazones serves as crucial intermediates in the synthesis of biologically active molecules, including alkaloids. researchgate.net

The significance of N-acylhydrazones in total synthesis often lies in their ability to install key nitrogen-containing stereocenters early in a synthetic route. For example, the pyrazolidine structures formed from [3+2] cycloadditions of N-acylhydrazones are direct precursors to 1,3-diamines. rsc.org This diamine motif is a core component of numerous natural products and bioactive molecules. By establishing the stereochemistry during the cycloaddition step, chemists can efficiently construct these complex targets.

In one synthetic approach, an intramolecular N-acylazo Diels-Alder reaction was employed to construct bicyclic 1,2-diazines. These structures could then be stereoselectively reduced to yield medium-ring nitrogen heterocycles and 1,4-diamines, which are valuable precursors for alkaloid synthesis. researchgate.net Similarly, the synthesis of matrine (B1676216) analogues, a class of quinolizidine (B1214090) alkaloids, has been achieved by incorporating acylhydrazone fragments to enhance biological activity. researchgate.net

Role in Modern Catalytic Cycles, Including Photoredox Catalysis

N-acylhydrazones have been successfully integrated into modern catalytic cycles, particularly those driven by visible light. Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions. N-acylhydrazones are excellent substrates for these transformations.

For example, photoredox catalysis has been utilized to facilitate the addition of alkyl radicals to both aliphatic and aromatic N-acylhydrazones. This method overcomes previous limitations of radical additions to imines, which were often restricted to aromatic substrates. Using an organic photocatalyst like 2,4,5,6-tetracarbazolylisophthalonitrile (4CzIPN), alkyl radicals generated from alkylbiscatecholatosilicates add efficiently to the C=N bond of N-acylhydrazones. This reaction provides a highly efficient and catalytic route to complex hydrazide products, which can then be converted to chiral amines.

Investigations into Visible Light Photoredox Catalysis for PhCONAcN₂ PhCHO Transformations

Recent research has specifically explored the transformations of N-acylhydrazones using visible light photoredox catalysis. A notable application is the oxidative cyclization of N-acylhydrazones to form 2,5-disubstituted-1,3,4-oxadiazoles. scispace.com This reaction can be catalyzed by heterogeneous, visible-light-active carbon nitride semiconductors, such as potassium poly(heptazine imide). The process is environmentally benign, utilizing visible light as the energy source and elemental sulfur as an inexpensive and selective electron scavenger. scispace.com The reaction proceeds through the generation of an N-acylhydrazone radical cation, which then undergoes cyclization. This methodology highlights the potential of N-acylhydrazones in sustainable and green chemistry. scispace.com

Precursor Chemistry for Architectures of Broader Synthetic Interest

A key feature of N-acylhydrazone chemistry is the ability to transform the initial adducts into a variety of other functional groups and molecular architectures. The N-N bond in the hydrazide products is readily cleaved under reductive conditions, providing a gateway to valuable amine-containing compounds. ekb.eg

For example, the chiral hydrazides resulting from asymmetric nucleophilic additions to N-acylhydrazones can be reduced using agents like samarium iodide (SmI₂) or through catalytic hydrogenation to yield chiral primary amines. rsc.org Similarly, the pyrazolidine products from [3+2] cycloaddition reactions can be cleaved to afford chiral 1,3-diamines. rsc.org These transformations significantly broaden the synthetic utility of N-acylhydrazones, positioning them as precursors to fundamental chiral building blocks that are in high demand for medicinal chemistry and materials science.

| Precursor | Transformation | Reagents | Product Architecture | Ref. |

| Chiral Hydrazide Adduct | N-N Bond Cleavage | Reductive conditions (e.g., SmI₂, H₂/Pd) | Chiral Primary Amines | ekb.eg |

| Chiral Pyrazolidine | N-N Bond Cleavage | Samarium Iodide (SmI₂) | Chiral 1,3-Diamines | rsc.org |

| N-Acylhydrazone | Oxidative Cyclization | Visible Light, Photocatalyst | 1,3,4-Oxadiazoles | scispace.com |

Advanced Spectroscopic and Structural Elucidation of Phconacn2 Phcho and Its Derived Products

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. algimed.com For N'-(benzylidene)-N-acetylbenzohydrazide (C₁₆H₁₄N₂O₂), the exact mass can be calculated and compared with the experimentally determined value.

In a typical analysis using an Orbitrap or FT-ICR mass spectrometer, the compound is ionized, often forming a protonated molecule [M+H]⁺. nih.gov The measured m/z value for the [M+H]⁺ ion of N'-(benzylidene)-N-acetylbenzohydrazide would be expected to be very close to its calculated value, confirming the elemental composition. For instance, studies on similar N-tert-butyl-N,N'-diacylhydrazines have utilized HRMS to confirm their structures. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS or MSⁿ), provides insight into the compound's structure by breaking the molecule into smaller, charged fragments. nih.gov Key fragmentation pathways for acylhydrazones typically involve cleavage of the amide and imine bonds. Expected fragments for N'-(benzylidene)-N-acetylbenzohydrazide would include ions corresponding to the benzoyl cation (m/z 105), the acetylated benzoylhydrazide portion, and the benzylidene imine fragment.

Table 1: HRMS Data for N'-(benzylidene)-N-acetylbenzohydrazide

| Ion | Calculated m/z | Observed m/z | Difference (ppm) |

| [C₁₆H₁₄N₂O₂ + H]⁺ | 267.1134 | 267.1132 | -0.75 |

| [C₁₆H₁₄N₂O₂ + Na]⁺ | 289.0953 | 289.0951 | -0.69 |

Note: The observed data are representative values based on typical HRMS analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional and two-dimensional techniques allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N if applicable) for Connectivity Determination

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For N'-(benzylidene)-N-acetylbenzohydrazide, the spectrum would show distinct signals for the aromatic protons of the two phenyl rings, a singlet for the imine proton (-N=CH-), and a singlet for the methyl protons of the acetyl group. mdpi.com The amide proton (-CONH-) signal may be broad and its chemical shift can be solvent-dependent. mdpi.com

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals include those for the two carbonyl carbons (amide and acetyl), the imine carbon, the methyl carbon, and the various aromatic carbons. mdpi.commdpi.com

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen atoms. For this compound, two signals would be expected, corresponding to the amide and imine nitrogens, providing valuable data on their electronic environment. epfl.ch

Table 2: Representative ¹H and ¹³C NMR Data for N'-(benzylidene)-N-acetylbenzohydrazide (in CDCl₃)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Acetyl -CH₃ | ~2.4 | ~22 |

| Benzoyl Ar-H & Benzylidene Ar-H | ~7.3 - 7.9 | ~127 - 135 |

| Imine -CH=N- | ~8.1 | ~145 |

| Benzoyl C=O | - | ~173 |

| Acetyl C=O | - | ~170 |

| Benzoyl Ar-C (quaternary) | - | ~133 |

| Benzylidene Ar-C (quaternary) | - | ~134 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complex Structural Correlation

2D NMR experiments are crucial for unambiguously assigning the complex signals in the spectrum, especially for the overlapping aromatic regions. epfl.ch

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com It would clearly map the connectivity within each of the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. epfl.ch This allows for the direct assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. emerypharma.comresearchgate.net It is vital for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the imine proton to the carbons of the benzylidene ring or the acetyl protons to the acetyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. nih.gov This can help determine the stereochemistry, such as the E/Z configuration of the imine bond and the preferred conformation around the N-N amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.gov For N'-(benzylidene)-N-acetylbenzohydrazide, the IR spectrum provides clear evidence for its key structural features. nih.gov

The most prominent bands would be the strong absorptions corresponding to the carbonyl (C=O) stretching vibrations of the amide and acetyl groups. The C=N stretching of the imine bond and the N-H stretching of the amide group are also characteristic.

Table 3: Key IR Absorption Bands for N'-(benzylidene)-N-acetylbenzohydrazide

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | ~3200 - 3300 | Medium |

| C-H Stretch (Aromatic) | ~3000 - 3100 | Medium |

| C=O Stretch (Amide I) | ~1680 - 1700 | Strong |

| C=O Stretch (Acetyl) | ~1710 - 1720 | Strong |

| C=N Stretch (Imine) | ~1620 - 1640 | Medium |

Note: Values are typical for acylhydrazone compounds. core.ac.ukrdd.edu.iq

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. anton-paar.com This technique yields bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state.

Advanced Hyphenated Techniques for In-Situ Reaction Monitoring and Product Profiling

The synthesis of complex molecules such as 2-(benzoylamino)-N'-(phenylmethylidene)acetohydrazide (PhCONAcN2 PhCHO) involves multi-step reaction sequences where the formation of intermediates and by-products can significantly impact the yield and purity of the final product. Advanced hyphenated analytical techniques are indispensable for gaining a deep understanding of these reaction dynamics. By combining a separation method with a spectroscopic detection technique, these tools allow for real-time, in-situ monitoring of reaction progress and comprehensive profiling of product mixtures, facilitating rapid process optimization and mechanistic elucidation.

In-Situ Reaction Monitoring

In-situ (in the reaction mixture) monitoring provides a continuous view of the reaction as it happens, tracking the concentration of reactants, intermediates, and products over time without the need for extractive sampling. mt.com This eliminates analytical delays and disturbances to the reaction system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The direct, non-invasive nature of NMR makes it a powerful tool for real-time kinetic analysis. osf.io For the synthesis of this compound, which involves the condensation of benzaldehyde (B42025) with 2-(benzoylamino)acetohydrazide, ¹H NMR can be used to monitor the reaction directly in the NMR tube. researchgate.net By tracking the integrals of characteristic proton signals—for instance, the disappearance of the aldehyde proton from benzaldehyde (~9.9 ppm) and the appearance of the imine proton (HC=N) of the hydrazone product (~8.4 ppm)—a precise kinetic profile can be established. mdpi.com Ultrafast 2D NMR techniques can even capture the structure of transient intermediates in real-time. weizmann.ac.il

Interactive Table 1: Hypothetical In-Situ ¹H NMR Monitoring of Hydrazone Formation This table illustrates how the relative concentrations of key species might change over the course of the reaction, as determined by the integration of their respective NMR signals.

| Time (minutes) | Benzaldehyde (Aldehyde-H) Relative Integral | Hydrazide (NH₂) Relative Integral | Product (HC=N) Relative Integral |

| 0 | 1.00 | 1.00 | 0.00 |

| 10 | 0.78 | 0.79 | 0.22 |

| 30 | 0.45 | 0.46 | 0.55 |

| 60 | 0.19 | 0.20 | 0.81 |

| 120 | 0.04 | 0.05 | 0.96 |

| 180 | <0.01 | <0.01 | >0.99 |

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes, such as ReactIR, can be immersed directly into a reaction vessel to monitor changes in functional groups. mt.com During the formation of this compound, one would observe the decrease of the C=O stretch of benzaldehyde and the N-H stretches of the hydrazide, alongside the emergence of the C=N imine and amide C=O bands of the product. derpharmachemica.com This provides critical information on reaction initiation, rate, and endpoint. mt.com

Table 2: Characteristic IR Absorption Frequencies for Reaction Monitoring

| Functional Group | Compound Type | Wavenumber (cm⁻¹) | Observation |

| C=O (stretch) | Benzaldehyde (Reactant) | ~1700 | Decreases |

| N-H (stretch) | Hydrazide (Reactant) | ~3200-3400 | Decreases |

| C=N (stretch) | Hydrazone (Product) | ~1620-1650 | Increases |

| C=O (Amide I) | Product | ~1670 | Increases |

| N-H (bend, Amide II) | Product | ~1535 | Increases |

Raman Spectroscopy: Like FTIR, Raman spectroscopy can be used for in-situ monitoring, particularly in continuous-flow systems. researchgate.netbeilstein-journals.org It is highly sensitive to the formation of C=N bonds and changes in the aromatic ring system, offering a complementary vibrational spectroscopy technique. beilstein-journals.org

Product Profiling of Reaction Mixtures

After the reaction is complete, or at various time points, hyphenated chromatography techniques are employed to separate and identify all components in the mixture. This is crucial for calculating yield, identifying impurities, and optimizing purification strategies.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the cornerstone of product profiling in pharmaceutical and chemical synthesis. europeanpharmaceuticalreview.comnih.gov A liquid chromatograph (HPLC or UPLC) separates the components of the crude reaction mixture, which are then ionized and detected by a mass spectrometer. europeanpharmaceuticalreview.com This allows for the positive identification of the target product, this compound, based on its specific mass-to-charge ratio (m/z). Furthermore, it can detect and help identify by-products, such as those from the hydrolysis of the hydrazone back to its starting materials, or from side-reactions. researchgate.netpharxmonconsulting.com High-resolution mass spectrometry (e.g., TOF or Orbitrap) provides highly accurate mass data, enabling the determination of elemental composition for unknown impurities. acs.org

Interactive Table 3: Hypothetical LC-MS Product Profile for this compound Synthesis This table shows a potential output from an LC-MS analysis of the crude reaction mixture, identifying the main product and possible impurities.

| Peak No. | Retention Time (min) | Detected m/z [M+H]⁺ | Proposed Identity | Notes |

| 1 | 2.5 | 107.05 | Benzaldehyde | Unreacted starting material |

| 2 | 3.1 | 194.09 | 2-(benzoylamino)acetohydrazide | Unreacted starting material |

| 3 | 8.7 | 282.12 | This compound | Target Product |

| 4 | 9.5 | 299.13 | Product + H₂O Adduct | Potential hydrolysis intermediate |

| 5 | 11.2 | 211.08 | Benzoylaminoglycine | By-product from hydrazide cleavage |

By combining these powerful in-situ monitoring and product profiling techniques, chemists can develop a comprehensive, real-time understanding of the synthesis of this compound. This data-rich approach accelerates the development of robust, efficient, and high-purity synthetic routes.

Theoretical and Computational Investigations of Phconacn2 Phcho

Electronic Structure Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Electronic structure calculations are fundamental to modern chemistry, offering insights into molecular properties from first principles. researchgate.net Methods like DFT and ab initio calculations are widely used to study nitrones and their reactions. mdpi.comcdnsciencepub.com DFT functionals such as B3LYP, M06-2X, and MPWB1K have been successfully applied to investigate the mechanisms of reactions involving nitrones, providing a balance between computational cost and accuracy. acs.orgcsic.esrsc.org These calculations allow for the optimization of molecular geometries and the determination of the energies of ground states, transition states, and products. rsc.org

The reactivity of N-acylnitrones is governed by their electronic structure, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com In a typical N-acylnitrone, the HOMO is primarily localized on the nitrone functional group (C=N-O), while the LUMO is also centered on this moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. rsc.org

The Molecular Electron Density Theory (MEDT) provides a powerful framework for analyzing chemical reactivity based on the electron density. rsc.org An analysis of the Electron Localization Function (ELF) for nitrones reveals a zwitterionic electronic structure. rsc.orgresearchgate.netresearchgate.net This means there is significant charge separation within the C-N-O system, which is crucial for their participation in polar reactions like [3+2] cycloadditions. rsc.org The ELF analysis typically shows distinct basins of electron density corresponding to the core electrons, lone pairs, and bonding regions, confirming the Lewis structure and identifying the nucleophilic and electrophilic sites within the molecule. rsc.org

| Molecular Orbital | Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| LUMO | -1.52 | C=N-O π* |

| HOMO | -6.15 | C=N-O π |

| HOMO-1 | -6.98 | Phenyl Ring π |

Data in the table is representative and synthesized from typical values reported in computational studies of aromatic nitrones for illustrative purposes. rsc.orgmdpi.com

DFT calculations are used to compute the distribution of electron density across a molecule, which can be quantified through methods like Natural Population Analysis (NPA). rsc.org This analysis assigns partial charges to each atom, revealing the electronic landscape of the molecule. For an N-acylnitrone, the oxygen atom consistently shows a significant negative charge, identifying it as the primary nucleophilic center. The carbon atom of the nitrone function typically bears a partial positive charge, marking it as an electrophilic site. The nitrogen atom's charge is more variable but is central to the delocalized π-system.

This charge distribution can be visualized using Molecular Electrostatic Potential (ESP) maps, which plot the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, nucleophilic) and blue regions indicate positive potential (electron-poor, electrophilic). Such maps visually confirm the nucleophilicity of the nitrone oxygen and help predict how the molecule will interact with other reactants. mdpi.comresearchgate.net

| Atom | Charge (e) |

|---|---|

| Nitronyl Oxygen (O) | -0.55 |

| Nitronyl Nitrogen (N) | +0.10 |

| Nitronyl Carbon (C) | +0.05 |

Data is illustrative, based on values from DFT calculations on similar nitrone structures. rsc.org

Reaction Pathway Modeling and Transition State Analysis

A significant area of computational research on nitrones involves modeling their reaction pathways, most notably the [3+2] cycloaddition (32CA) reaction, a powerful method for synthesizing five-membered heterocyclic compounds. growingscience.com Theoretical studies explore the potential energy surface (PES) of the reaction to distinguish between different possible mechanisms, primarily concerted versus stepwise pathways. acs.orgnih.gov

In a concerted mechanism, the two new chemical bonds are formed in a single step through one transition state. rsc.org In a stepwise mechanism, the reaction proceeds through one or more intermediates, with at least two transition states. acs.org For many nitrone cycloadditions, DFT studies indicate a one-step, although often highly asynchronous, mechanism where the formation of the two new bonds is not perfectly simultaneous. rsc.orgresearchgate.net The degree of asynchronicity can be influenced by the substituents on the nitrone and the dipolarophile, as well as the polarity of the solvent. acs.org

A primary goal of reaction modeling is to determine the energetics of the process. By locating the transition state (TS) structures on the potential energy surface, chemists can calculate the activation energy (often expressed as the Gibbs free energy of activation, ΔG‡). This value is crucial for predicting the reaction rate. Lower activation energies correspond to faster reactions. rsc.org

| Reaction Channel | Activation Energy (ΔG‡) | Reaction Energy (ΔG) |

|---|---|---|

| Regioisomer 1 (ortho) | 15.5 | -25.0 |

| Regioisomer 2 (meta) | 17.0 | -23.8 |

Values are representative examples derived from computational literature on nitrone cycloadditions. rsc.orggrowingscience.com

When nitrones react with unsymmetrical alkenes, multiple products (regioisomers and stereoisomers) can be formed. Computational chemistry is an invaluable tool for predicting and explaining the observed selectivity. researchgate.net The regioselectivity (e.g., formation of the "ortho" versus "meta" substituted product) and stereoselectivity (e.g., "endo" versus "exo" approach) are determined by the relative activation energies of the competing reaction pathways. rsc.orgnih.gov The pathway with the lowest energy transition state will be the fastest and will lead to the major product under kinetic control. nih.gov

Conceptual DFT, through analysis of reactivity indices like the dual descriptor, can also be used to predict regioselectivity. nih.gov These models help rationalize why a particular orientation of the reactants is favored by analyzing the local electronic properties of the interacting atoms. mdpi.comnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The reactivity and properties of flexible molecules like N-acylnitrones are influenced by their conformational preferences. Conformational analysis involves identifying the stable low-energy structures (conformers) and the energy barriers for rotation around single bonds. nih.govauremn.org.br For an N-acylnitrone, key rotations include the one around the N-acyl bond, which can lead to different orientations of the carbonyl group relative to the nitrone moiety. mdpi.com Computational methods can map the potential energy surface (PES) by systematically rotating specific dihedral angles, allowing for the identification of all stable conformers and the transition states that connect them. conicet.gov.ar

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. acs.orgualberta.ca By simulating the motion of atoms in a molecule, often in the presence of explicit solvent molecules, MD can reveal the preferred conformations in solution, the flexibility of the molecule, and the timescale of conformational changes. researchgate.netrsc.org For N-acylnitrones, MD simulations can help understand how the molecule explores its conformational space and how its average structure might differ from the minimum-energy structure in the gas phase. researchgate.net

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| E-anti | O=C-N-N ~180° | 0.00 | ~75 |

| E-syn | O=C-N-N ~0° | 1.10 | ~25 |

| Z-anti | (around C=N bond) | > 5.0 | <1 |

The table presents illustrative data based on studies of similar N-acyl derivatives to show how relative energies determine conformational populations. mdpi.com

In-silico Prediction and Validation of Spectroscopic Properties

The prediction of spectroscopic properties through in-silico methods is a cornerstone of modern chemical research, providing crucial data that complements and guides experimental work. For N-acylhydrazone derivatives like PhCONAcN2 PhCHO, computational techniques, particularly those based on Density Functional Theory (DFT), are widely employed to elucidate structural and spectroscopic characteristics. rsc.orgresearchgate.netresearchgate.netnih.gov

Methodologies such as the B3LYP functional combined with basis sets like 6-31G(d) are commonly used to optimize the molecular geometry and calculate vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov These calculations can predict the infrared (IR) spectrum, identifying characteristic stretching frequencies for key functional groups such as the amide C=O, the imine C=N, and the N-H bonds. nih.govacs.org Similarly, 1H and 13C NMR spectra can be simulated, providing theoretical chemical shifts that are invaluable for interpreting experimental data and confirming the compound's structure. acs.orgmdpi.com

For this compound, in-silico analyses have yielded predictions for key spectroscopic features. These theoretical values provide a baseline for experimental validation. vulcanchem.com The comparison between calculated and experimental spectra is a critical step for validating the computational model. researchgate.netresearchgate.net Good agreement between theoretical and experimental data confirms that the chosen computational method accurately represents the molecule's electronic structure. nih.gov

Table 1: Predicted Spectroscopic Data for this compound vulcanchem.com This table presents predicted NMR data. The values are derived from computational analyses and await experimental validation.

| Property | Predicted Value (ppm) |

| Aromatic Protons (¹H) | δ 7.2–7.8 |

| Carbonyl Carbons (¹³C) | δ 165–170 |

Note: Data is based on computational predictions reported for this compound and should be confirmed by experimental analysis.

Computational Design of Novel this compound Derivatives with Tunable Reactivity

The N-acylhydrazone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a wide range of biological targets. nih.govresearchgate.net Computational design strategies are pivotal in exploring the chemical space around this scaffold to develop novel derivatives with fine-tuned reactivity and biological activity. plos.org

The design process often involves introducing various substituents onto the core structure of this compound and evaluating their effects using computational methods. Key modifications could include adding electron-withdrawing or electron-donating groups to its two phenyl rings. These modifications can significantly alter the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ekb.eg The HOMO-LUMO energy gap is a critical parameter that influences the chemical reactivity and stability of the molecule. ekb.eg

Molecular docking simulations are another powerful tool used to predict the binding affinity and interaction modes of designed derivatives with specific biological targets, such as enzymes or receptors. rsc.orgnih.govplos.org By analyzing these interactions, researchers can rationally design derivatives with enhanced potency or selectivity. For example, modifying the substituents on the phenyl rings of this compound could enhance its binding to a target protein, a strategy commonly used in drug design. plos.orgrsc.org

Table 2: Illustrative Examples of Computationally Designed this compound Derivatives and Their Potential Effects This table outlines hypothetical derivatives of this compound and the predicted impact of specific substituents on their electronic properties and reactivity, based on established principles in computational chemistry.

| Derivative Name | Modification | Predicted Effect on Reactivity |

| N'-(4-nitrobenzylidene)-2-(benzoylamino)acetohydrazide | Add -NO₂ group to the benzylidene ring | Increases electrophilicity; lowers LUMO energy, potentially enhancing reactivity with nucleophiles. |

| N'-(4-methoxybenzylidene)-2-(benzoylamino)acetohydrazide | Add -OCH₃ group to the benzylidene ring | Increases nucleophilicity; raises HOMO energy, potentially enhancing reactivity with electrophiles. |

| N'-(phenylmethylidene)-2-((4-chlorobenzoyl)amino)acetohydrazide | Add -Cl group to the benzoyl ring | Modifies the electron density of the amide carbonyl, potentially altering hydrogen bonding capacity. |

| N'-methyl-N'-(phenylmethylidene)-2-(benzoylamino)acetohydrazide | N-methylation of the hydrazone linker | May stabilize a specific conformation (e.g., synperiplanar), which can enhance biological activity. mdpi.com |

Note: The predicted effects are illustrative and based on general principles of physical organic and computational chemistry. Each new derivative would require specific computational and experimental validation.

Table of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

| This compound | N'-(phenylmethylidene)-2-(benzoylamino)acetohydrazide |

| LASSBio-1586 | Not specified in text |

| LASSBio-1834 | Not specified in text |

| LASSBio-1835 | Not specified in text |

| CA-4 | Combretastatin A4 |

Emerging Research Frontiers and Future Prospects for Phconacn2 Phcho

Development of Novel and Sustainable Catalytic Protocols for its Synthesis and Transformation

The synthesis of PhCONAcN2 PhCHO and its analogs has traditionally involved the condensation of a substituted benzoylglycine with a substituted benzylamine (B48309). nih.gov A typical synthetic route involves the coupling of a substituted benzoic acid with a corresponding ethyl glycinate (B8599266) to form a benzoylglycine ester, which is then hydrolyzed to the key intermediate, benzoylglycine. This intermediate is subsequently reacted with a substituted benzylamine using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the final N-(2-(benzylamino)-2-oxoethyl)benzamide product. nih.gov

In the quest for more environmentally benign and efficient synthetic methods, significant efforts have been directed towards the development of "green" and sustainable protocols for the synthesis of hydrazone derivatives. These modern approaches aim to minimize or eliminate the use of hazardous solvents and reagents. Recent advancements include:

Aqueous Medium Synthesis: Carrying out reactions in water instead of organic solvents significantly reduces the environmental impact. orientjchem.org

Grinding Technique (Mechanochemistry): This solvent-free method involves the mechanical grinding of solid reactants, often leading to higher yields and shorter reaction times. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, leading to rapid and efficient synthesis. eurekaselect.com

One-Pot Synthesis: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces waste. eurekaselect.com

These green synthetic methods are not only more sustainable but also often more economical. For instance, the synthesis of some hydrazone derivatives has been successfully achieved in an aqueous medium, completely avoiding the use of organic solvents and strong acids like sulfuric acid. orientjchem.org

| Synthetic Method | Key Features | Advantages | Reference |

| Conventional Synthesis | Multi-step process involving coupling agents. | Well-established and versatile. | nih.gov |

| Aqueous Medium Synthesis | Uses water as the solvent. | Environmentally friendly, reduces organic waste. | orientjchem.org |

| Mechanochemical Synthesis | Solvent-free grinding of reactants. | High yields, reduced reaction times, sustainable. | rsc.org |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for heating. | Rapid reactions, improved yields. | eurekaselect.com |

| One-Pot Synthesis | Multiple reaction steps in a single pot. | Increased efficiency, reduced waste and purification steps. | eurekaselect.com |

Exploration of Unprecedented Reaction Pathways and Discovery of New Mechanistic Insights

Understanding the reaction mechanisms underlying the formation and transformation of this compound is crucial for optimizing synthetic protocols and designing new reactions. The formation of the hydrazone linkage in this compound and related compounds typically proceeds via a nucleophilic addition-elimination reaction between a hydrazine (B178648) derivative and a carbonyl compound (an aldehyde or ketone).

Recent research has shed light on the mechanistic details of these reactions. For example, in the synthesis of chrysin (B1683763) hydrazone derivatives, an acidic ionic liquid, [Et3NH][HSO4], has been proposed to activate the carbonyl group by coordinating with the oxygen atom. This activation facilitates the nucleophilic attack by the -NH2 group of the aryl hydrazine, leading to the formation of the corresponding hydrazone after the elimination of a water molecule. tandfonline.com

Furthermore, studies on the synthesis of quinazoline (B50416) derivatives from N-(2-cyanoaryl)benzamides have proposed a mechanism involving the coordination of a titanium catalyst with the cyano group, followed by nucleophilic attack and cyclization. frontiersin.org While not directly involving this compound, these mechanistic studies on related benzamide (B126) and hydrazone chemistries provide valuable insights that can be extrapolated to understand and control the reactivity of this compound. The exploration of reaction intermediates, transition states, and the role of catalysts through computational and experimental methods continues to be an active area of research.

Expansion of Synthetic Utility towards Undiscovered Molecular Architectures

The unique structural and electronic properties of this compound make it a valuable building block for the synthesis of more complex and novel molecular architectures. The hydrazone moiety is known for its ability to act as a versatile synthon in various organic transformations.